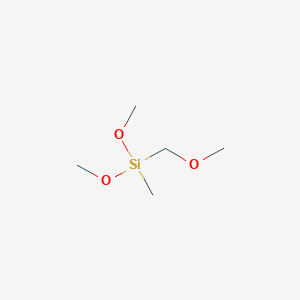![molecular formula C9H27NO2Si3 B14713964 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine CAS No. 18790-12-0](/img/structure/B14713964.png)
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine is a silicon-based organic compound It is characterized by the presence of multiple silyl groups, which are silicon-containing functional groups
准备方法
The synthesis of 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial production methods may involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are carefully controlled to maintain product quality. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
化学反应分析
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silyl amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Materials Science: The compound is utilized in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials, where its unique chemical properties are advantageous.
作用机制
The mechanism by which 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .
相似化合物的比较
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine can be compared with other similar silicon-containing compounds, such as:
N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine: This compound also contains silyl groups and is used in similar applications, but it has a different structural arrangement and reactivity profile.
N,N-Dimethylacetamide dimethyl acetal: While not a direct analog, this compound shares some functional similarities and is used in related chemical processes.
The uniqueness of this compound lies in its specific combination of silyl groups and methoxy substituents, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
18790-12-0 |
|---|---|
分子式 |
C9H27NO2Si3 |
分子量 |
265.57 g/mol |
IUPAC 名称 |
[[[methoxy(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]oxymethane |
InChI |
InChI=1S/C9H27NO2Si3/c1-11-14(6,7)10(13(3,4)5)15(8,9)12-2/h1-9H3 |
InChI 键 |
HRXXUIXLMDKIAY-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

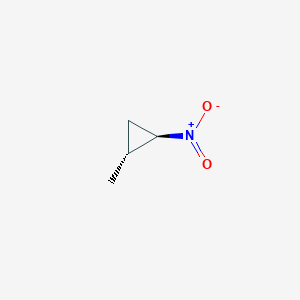
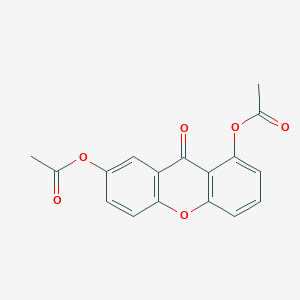
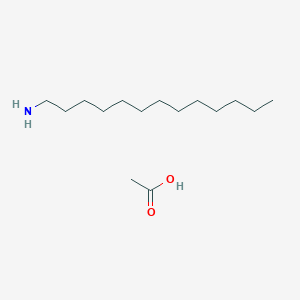

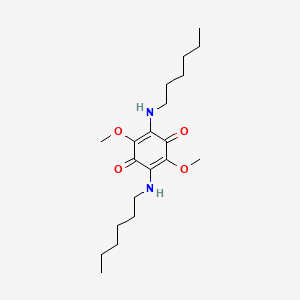
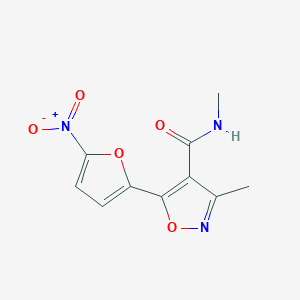
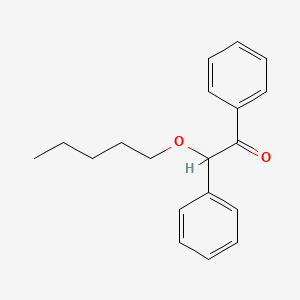
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

